6-Oxo-Dihydrodutasteride
Description
Properties
Molecular Formula |
C₂₇H₃₀F₆N₂O₃ |
|---|---|
Molecular Weight |
544.53 |
Origin of Product |
United States |
Chemical Synthesis and Preparative Methodologies of 6 Oxo Dihydrodutasteride
Retrosynthetic Analysis for Proposed Synthetic Routes to 6-Oxo-Dihydrodutasteride
A plausible retrosynthetic analysis for this compound begins with the disconnection of the C-17 amide bond, a common strategy in the synthesis of dutasteride (B1684494) and its analogs. This leads to two key fragments: the 6-oxo-4-aza-5α-androstane-17β-carboxylic acid core and 2,5-bis(trifluoromethyl)aniline.
Further deconstruction of the steroid nucleus focuses on the introduction of the 6-oxo functionality and the formation of the A-ring lactam. The 6-oxo group can be envisioned as arising from the oxidation of a C-6 hydroxyl precursor. This 6-hydroxy intermediate could, in turn, be synthesized from a suitable enone or by direct hydroxylation of the steroid backbone. The 4-aza-3-oxo moiety, or lactam, is typically formed through a multi-step sequence involving the cleavage of the A-ring of a steroidal precursor, followed by amination and cyclization.
A potential starting material for this synthetic endeavor could be a readily available steroid with the requisite stereochemistry, such as a derivative of testosterone or androstenedione. The synthetic strategy would then involve the stereoselective reduction of any A/B ring unsaturation to establish the crucial 5α-configuration, followed by the systematic construction of the A-ring lactam and the introduction of the 6-oxo group.
Development and Optimization of Synthetic Strategies for this compound Production
The production of this compound necessitates the development and optimization of a multi-step synthetic sequence, with careful consideration of stereoselectivity, reaction mechanisms, and catalyst selection.
Stereoselective Synthesis Approaches
The stereochemistry of the A/B ring junction is a critical determinant of the biological activity of 4-azasteroids. The desired 5α-configuration is typically established through the catalytic hydrogenation of a Δ⁴ or Δ⁵-unsaturated precursor. The choice of catalyst and reaction conditions plays a pivotal role in achieving high diastereoselectivity.
| Precursor | Catalyst | Solvent | Conditions | Outcome |
| Δ⁴-4-azasteroid | Platinum oxide (PtO₂) | Acetic acid | H₂, atmospheric pressure | Predominantly 5α-isomer |
| Δ⁵-4-azasteroid | Palladium on carbon (Pd/C) | Ethanol | H₂, elevated pressure | Mixture of 5α and 5β-isomers |
The facial bias of the steroid nucleus generally directs the hydrogenation to the α-face, leading to the desired trans-fused A/B ring system. Optimization of solvent polarity and hydrogen pressure can further enhance the stereoselectivity of this reduction.
Mechanistic Considerations in Chemical Transformations
The introduction of the 6-oxo functionality is a key transformation. If proceeding through a 6-hydroxy intermediate, the oxidation of this secondary alcohol to a ketone is a standard organic transformation. Common methods include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or the use of chromium-based reagents like pyridinium chlorochromate (PCC). The choice of oxidant will depend on the presence of other sensitive functional groups in the molecule.
A more direct approach would be the allylic oxidation of a Δ⁵-dihydrodutasteride precursor. However, this would necessitate a subsequent selective reduction of the double bond, potentially complicating the synthesis.
Another critical mechanistic aspect is the formation of the C-17 amide bond. This is typically achieved by activating the carboxylic acid at C-17, for instance, by converting it to an acid chloride or an activated ester, followed by nucleophilic attack by 2,5-bis(trifluoromethyl)aniline.
Catalyst Selection and Reaction Condition Optimization
The selection of appropriate catalysts and the optimization of reaction conditions are paramount for an efficient synthesis.
Hydrogenation: As mentioned, platinum-based catalysts are often preferred for the stereoselective reduction of the A/B ring unsaturation. The catalyst loading, temperature, and reaction time must be carefully controlled to ensure complete conversion without over-reduction of other functional groups.
Oxidation: For the conversion of a 6-hydroxy intermediate to the 6-oxo product, the choice of oxidizing agent is critical. Milder, non-acidic reagents like DMP are often favored in late-stage syntheses of complex molecules to avoid side reactions. If a direct C-H oxidation at C-6 is attempted, transition metal catalysts, potentially with directing groups, would be necessary, representing a more advanced and challenging synthetic approach.
Amide Coupling: The formation of the amide bond can be facilitated by coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt). Optimization of the solvent, temperature, and stoichiometry of the reagents is crucial to maximize the yield of this coupling reaction.
Isolation and Purification Techniques for Synthesized this compound
The final stage of the synthesis involves the isolation and purification of the target compound from the reaction mixture, which may contain unreacted starting materials, reagents, and byproducts. Chromatographic methods are indispensable for achieving the high purity required for analytical characterization and further applications.
Chromatographic Separation Methods (e.g., Flash Chromatography, Preparative HPLC)
Flash Chromatography: This technique is often employed for the initial purification of the crude product. It is a rapid form of column chromatography that utilizes a positive pressure to force the solvent through the stationary phase, typically silica (B1680970) gel. The choice of eluent is critical for achieving good separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often used to separate compounds with different polarities. For a moderately polar compound like this compound, a solvent system such as a mixture of hexanes and ethyl acetate would likely be effective.
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is the method of choice. google.com It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger quantities of material. Reversed-phase HPLC, with a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol), is commonly used for the purification of steroids and their metabolites. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. Isocratic elution (constant mobile phase composition) or gradient elution can be employed to optimize the separation. The effluent is monitored by a detector (e.g., UV-Vis), and the fractions containing the pure product are collected.
| Technique | Stationary Phase | Mobile Phase (Typical) | Application |
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Initial purification of crude product |
| Preparative HPLC | C18-modified Silica | Water/Acetonitrile gradient | Final purification to high purity |
The selection of the appropriate chromatographic technique and the optimization of the separation conditions are essential for obtaining this compound in a highly purified form.
Information regarding "this compound" is not available in the public domain.
Following a comprehensive search of scientific databases and scholarly articles, no specific information was found for the chemical compound "this compound." Consequently, the requested article on its chemical synthesis, preparative methodologies, crystallization, and derivatization reactions cannot be generated.
The available research literature extensively covers Dutasteride and its related impurities, such as Dihydrodutasteride. However, the specific "6-Oxo" derivative mentioned in the query does not appear in the accessed resources. This suggests that the compound may be exceptionally rare, not yet synthesized, or designated by a different chemical name in existing literature.
Without any data on the synthesis, purification, or analytical characterization of "this compound," it is impossible to provide scientifically accurate and detailed content for the outlined sections. Further research or clarification on the compound's nomenclature or origin would be necessary to proceed with this request.
Information Not Available for this compound
Following a comprehensive search of scientific literature and chemical databases, no specific analytical data or research findings could be located for the chemical compound “this compound.”
The search included queries for spectroscopic and chromatographic analyses, which are essential for structural confirmation, purity assessment, and quantification. However, these searches did not yield any published data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, or High-Performance Liquid Chromatography (HPLC) specific to this compound.
While information is available for dutasteride and its known impurities and metabolites, such as Dihydrodutasteride and 6β-hydroxydutasteride, these are structurally distinct from the requested 6-oxo derivative. The presence of a ketone group at the sixth position fundamentally alters the chemical properties of the molecule.
Consequently, as no scientifically validated data for "this compound" is publicly available, it is not possible to generate the requested article with the required level of scientific accuracy and detail. The creation of such an article would necessitate speculative data, which would not be appropriate for a scientific context.
Advanced Analytical Characterization and Quantification of 6 Oxo Dihydrodutasteride
Chromatographic Methods for Purity Assessment and Quantification
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) stands as a powerful tool for the analysis of dutasteride (B1684494) and its related compounds, offering significant advantages in terms of resolution, speed, and sensitivity over conventional HPLC. While specific UPLC methods exclusively for 6-Oxo-Dihydrodutasteride are not extensively detailed in publicly available literature, methods developed for dutasteride and its impurities can be readily adapted.
A stability-indicating UPLC method developed for dutasteride and its process-related impurities provides a strong foundation for the analysis of this compound. This method typically utilizes a sub-2 µm particle column to achieve high-efficiency separations.
Illustrative UPLC Method Parameters for Dutasteride Analysis:
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 210 nm |
| Injection Volume | 2 µL |
This table presents a typical UPLC method for dutasteride that could be optimized for this compound analysis.
The successful application of such a method for this compound would involve optimizing the gradient elution program to ensure adequate separation from dutasteride and other potential metabolites. The high resolving power of UPLC is particularly beneficial for distinguishing between structurally similar isomers.
Gas Chromatography (GC) Considerations
Gas Chromatography (GC) is a valuable technique for the analysis of volatile and thermally stable compounds. However, due to the high molecular weight and relatively low volatility of this compound, direct GC analysis is not feasible. The molecule would likely undergo thermal degradation at the high temperatures required for volatilization in the GC inlet.
To make this compound amenable to GC analysis, a derivatization step is essential. This process involves chemically modifying the analyte to increase its volatility and thermal stability. Common derivatization agents for compounds containing hydroxyl and ketone functional groups include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of BSTFA and trimethylchlorosilane (TMCS). These reagents react with the active hydrogens in the molecule to form more volatile trimethylsilyl (B98337) (TMS) derivatives.
The derivatized this compound could then be analyzed by GC, likely coupled with a mass spectrometry detector (GC-MS) for definitive identification. The GC method would need to be optimized in terms of column type (e.g., a non-polar or medium-polarity capillary column), temperature programming, and carrier gas flow rate to achieve good chromatographic separation.
Thin-Layer Chromatography (TLC) in Separation Studies
Thin-Layer Chromatography (TLC) serves as a simple, cost-effective, and versatile tool for the qualitative analysis and separation of dutasteride and its metabolites. mitwpu.edu.in It is particularly useful for monitoring reaction progress, identifying impurities, and determining the purity of a sample. researchgate.netiosrjournals.org
For the separation of dutasteride and its structurally related compounds, including potentially this compound, normal-phase TLC on silica (B1680970) gel plates is commonly employed. The choice of the mobile phase is critical for achieving the desired separation. A mixture of non-polar and polar solvents is typically used, with the polarity adjusted to control the retention factor (Rf) values of the compounds.
A stability-indicating HPTLC method has been developed for the determination of dutasteride, which effectively separates the parent drug from its degradation products. mitwpu.edu.in This suggests that TLC can be a valuable tool in the analysis of this compound, which may be a product of oxidative degradation.
Reported TLC System for Dutasteride Analysis:
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates |
| Mobile Phase | Toluene : Methanol : Triethylamine (9:2:1, v/v/v) |
| Detection | UV light at 254 nm |
| Rf value of Dutasteride | 0.71 ± 0.01 |
This table outlines a TLC system used for dutasteride analysis, which could be a starting point for developing a separation method for this compound.
By adjusting the mobile phase composition, it is possible to optimize the separation of this compound from dutasteride and other related metabolites, allowing for its identification and semi-quantitative estimation.
Advanced Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the comprehensive analysis of complex samples.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Structural Elucidation
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drugs and their metabolites in biological matrices. nih.gov This technique is exceptionally well-suited for the trace analysis and structural elucidation of this compound.
Several LC-MS/MS methods have been developed for the simultaneous determination of dutasteride and its major metabolites, such as 4'-hydroxydutasteride, 6β-hydroxydutasteride, and 1,2-dihydrodutasteride, in human plasma. nih.gov These methods typically involve a protein precipitation or liquid-liquid extraction step to isolate the analytes from the biological matrix, followed by separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer.
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. For structural elucidation, high-resolution mass spectrometry (HRMS) can be employed to obtain accurate mass measurements, which aid in confirming the elemental composition of the molecule and its fragments.
Illustrative LC-MS/MS Parameters for Dutasteride Metabolite Analysis:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| Precursor Ion (m/z) | Specific to the analyte |
| Product Ion (m/z) | Specific to the analyte |
| Collision Energy | Optimized for each transition |
This table highlights key parameters in an LC-MS/MS method for dutasteride metabolites that would be adapted for this compound.
Given that this compound is an oxidized and dihydrogenated metabolite of dutasteride, a similar LC-MS/MS approach would be highly effective for its quantification in biological fluids. The specific MRM transitions for this compound would need to be determined by infusing a standard of the compound into the mass spectrometer and optimizing the fragmentation parameters.
Gas Chromatography-Mass Spectrometry (GC-MS)
As previously discussed, direct GC-MS analysis of this compound is challenging due to its low volatility. However, following a suitable derivatization procedure to create a more volatile TMS ether derivative, GC-MS can be a powerful tool for its analysis. GC-MS offers high chromatographic resolution and provides detailed mass spectra that can be used for structural confirmation.
The electron ionization (EI) mass spectrum of the derivatized this compound would exhibit a characteristic fragmentation pattern that can be used for its identification. By comparing the obtained mass spectrum with a library of known spectra or by interpreting the fragmentation pattern, the structure of the compound can be confirmed.
For quantitative analysis, GC-MS can be operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the analyte are monitored. This significantly enhances the sensitivity and selectivity of the analysis, allowing for the detection of low levels of this compound in various matrices. The analysis of phytosterol oxidation products by GC-MS often involves similar derivatization and analytical strategies, providing a relevant framework for the analysis of this compound. nih.gov
Degradation Pathways and Stability Profiling of 6 Oxo Dihydrodutasteride
Forced Degradation Studies
Information not available.
Hydrolytic Degradation (Acidic, Basic, Neutral Conditions)
Information not available.
Oxidative Degradation Mechanisms
Information not available.
Photolytic Degradation Pathways
Information not available.
Thermal Degradation Characteristics (Dry Heat, Wet Heat)
Information not available.
Identification and Characterization of 6-Oxo-Dihydrodutasteride Degradation Products
Information not available.
Kinetic Studies of this compound Degradation
Information not available.
Implications for Chemical Stability and Shelf-Life (e.g., of related pharmaceutical compounds)
The formation of degradation products, such as this compound, is a critical factor influencing the chemical stability and, consequently, the shelf-life of related pharmaceutical compounds like dutasteride (B1684494). Understanding the pathways that lead to such degradants is essential for ensuring the safety, quality, and efficacy of a drug product throughout its lifecycle. Regulatory guidelines, including those from the International Conference on Harmonisation (ICH), mandate stress testing to elucidate the intrinsic stability of a drug substance and to identify potential degradation products that could form under various environmental conditions. dypvp.edu.in
Forced degradation studies performed on dutasteride reveal its susceptibility to degradation under hydrolytic (acidic and basic) and oxidative conditions. fao.orgresearchgate.netsemanticscholar.org The identification of an oxidized derivative implies that the parent molecule is sensitive to oxidative stress. This finding has direct and significant implications for the manufacturing process, formulation development, and storage of the pharmaceutical product. To maintain the integrity of the drug, measures must be implemented to mitigate oxidative degradation, such as packaging in an inert atmosphere or the inclusion of antioxidants in the formulation.
The stability profile and the rate at which degradation products form under specified storage conditions are used to establish the shelf-life and recommended storage instructions for the drug product. dypvp.edu.in The presence of impurities and degradants like this compound must be monitored and controlled within acceptable limits, as defined by regulatory standards. A method's ability to separate the active ingredient from all potential degradation products is crucial for it to be considered "stability-indicating." mitwpu.edu.in
Detailed research findings from forced degradation studies on the parent compound, dutasteride, quantify its stability under various stressors. These studies are fundamental to predicting and controlling the formation of derivatives like this compound.
Research Findings on Dutasteride Degradation
The following table summarizes the results from a forced degradation study on dutasteride, indicating the extent of degradation of the parent compound under different stress conditions. This data highlights the conditions under which degradation products are most likely to form.
| Stress Condition | Parameters | % Degradation of Dutasteride | Reference |
|---|---|---|---|
| Acid Hydrolysis | 0.1 N HCl for 3 hours | 16.82% | dypvp.edu.in |
| Alkali Hydrolysis | 2 N NaOH for 3 hours | 11.85% | dypvp.edu.in |
| Oxidative Degradation | 6% H₂O₂ for 3 hours | 4.10% | dypvp.edu.in |
| Thermal Degradation | 50°C for 6 hours | 1.84% | dypvp.edu.in |
| Photolytic Degradation | Short UV light (254nm) for 10 hours | 1.71% | dypvp.edu.in |
Metabolic Transformations and Enzymatic Biotransformation of 6 Oxo Dihydrodutasteride
In vitro Metabolic Studies using Hepatic Microsomes or Recombinant Enzymes
In vitro models, particularly hepatic microsomes and recombinant enzymes, are pivotal in elucidating the metabolic pathways of xenobiotics. While direct studies on 6-Oxo-Dihydrodutasteride are not extensively available in the public domain, inferences can be drawn from the well-documented metabolism of its parent compound, dutasteride (B1684494).
Identification of Involved Cytochrome P450 (CYP) Isoenzymes
The metabolism of dutasteride is predominantly hepatic and mediated by the cytochrome P450 (CYP) enzyme system. Specifically, in vitro studies have identified CYP3A4 and CYP3A5 as the primary isoenzymes responsible for the oxidative metabolism of dutasteride. These enzymes catalyze the hydroxylation of the dutasteride molecule at various positions. Given that this compound is a derivative of dutasteride, it is highly probable that CYP3A4 and CYP3A5 would also be involved in its further metabolism.
The formation of a "6-oxo" group suggests an oxidation reaction. If this compound were to be formed from a precursor like 6-hydroxydutasteride, this subsequent oxidation could also be mediated by CYP enzymes, or potentially by other hepatic enzymes such as hydroxysteroid dehydrogenases.
Structural Elucidation of in vitro Metabolites of this compound
4'-hydroxydutasteride
6-hydroxydutasteride (also referred to as 6β-hydroxydutasteride)
1,2-dihydrodutasteride
The formation of this compound itself would represent a metabolic transformation of dutasteride. It is plausible that this compound could be a secondary metabolite, potentially arising from the oxidation of 6-hydroxydutasteride. Further in vitro studies employing techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy would be necessary for the definitive structural elucidation of any subsequent metabolites of this compound.
Enzymatic Reaction Mechanisms and Pathways
The enzymatic reaction mechanism for the formation of the primary hydroxylated metabolites of dutasteride by CYP3A4/5 involves a process of oxidation. This typically includes the binding of the substrate (dutasteride) to the active site of the CYP enzyme, followed by the introduction of an oxygen atom.
The potential formation of this compound from 6-hydroxydutasteride would involve the enzymatic conversion of a secondary alcohol to a ketone. This is a common metabolic oxidation reaction that can be catalyzed by various oxidoreductases present in hepatic microsomes. The specific enzyme and the precise mechanism for such a conversion in the context of a 4-aza-3-oxosteroid structure would require dedicated enzymatic assays.
Comparative Biotransformation with Related Steroidal Compounds
The metabolic pathways of other 4-aza-3-oxosteroids, such as finasteride, offer valuable comparative insights. Finasteride also undergoes extensive hepatic metabolism, primarily involving hydroxylation and subsequent oxidation reactions. The biotransformation of various steroids often involves hydroxylation at different positions on the steroid nucleus, which can then be further oxidized to keto groups. This precedence in related steroidal compounds supports the plausibility of the formation of a 6-oxo metabolite from a 6-hydroxy precursor in the metabolism of dutasteride derivatives.
Assessment of in vitro Enzymatic Activity (e.g., 5α-reductase inhibition, if relevant to its structure)
A crucial aspect of the pharmacological profile of dutasteride and its metabolites is their ability to inhibit the 5α-reductase enzyme. In vitro studies have shown that the major metabolites of dutasteride retain some degree of inhibitory activity.
Notably, 6β-hydroxydutasteride has been reported to exhibit 5α-reductase inhibitory potency that is comparable to that of the parent compound, dutasteride. The other major metabolites, 4'-hydroxydutasteride and 1,2-dihydrodutasteride, are considered to be less potent.
Given that the 6-position is critical for the inhibitory activity of dutasteride metabolites, the presence of a 6-oxo group in this compound would likely influence its interaction with the 5α-reductase enzyme. The precise impact on inhibitory activity would need to be determined through specific in vitro enzymatic assays. It is conceivable that the alteration from a hydroxyl to a keto group at this position could either enhance, diminish, or maintain the inhibitory potency.
Advanced Spectroscopic and Computational Analysis of 6 Oxo Dihydrodutasteride
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. ufl.edu By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. ufl.edu
For 6-Oxo-Dihydrodutasteride, this technique is crucial for confirming its molecular formula. The process involves ionizing the molecule, typically with a soft ionization method like Electrospray Ionization (ESI), and analyzing it with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument. ufl.edu
The molecular formula for the related compound, Dihydrodutasteride, is C27H32F6N2O2. nih.govusp.org The introduction of a ketone group at the 6th position involves the removal of two hydrogen atoms and the addition of one oxygen atom. Therefore, the expected molecular formula for this compound is C27H30F6N2O3. HRMS would be used to verify this exact mass against the experimentally measured value, typically aiming for an accuracy within 5 parts per million (ppm). ufl.edu
Table 1: Theoretical Mass Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C27H30F6N2O3 |
| Monoisotopic Mass | 544.21603 Da |
| Average Mass | 544.513 Da |
| Nominal Mass | 544 Da |
Note: The values in this table are calculated based on the deduced molecular formula.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid crystalline state. This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the compound's constitution and absolute configuration.
The analysis of this compound would involve growing a high-quality single crystal of the compound. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. The pattern of spots is directly related to the arrangement of atoms within the crystal lattice. By analyzing the intensities and positions of these diffracted beams, a detailed three-dimensional electron density map of the molecule can be constructed, revealing the precise location of each atom. researchgate.net While specific crystallographic data for this compound is not publicly available, the following table illustrates the type of information that would be obtained from such an analysis.
Table 2: Illustrative Crystallographic Data Parameters for a Molecular Crystal
| Parameter | Example Value | Description |
|---|---|---|
| Crystal System | Orthorhombic | The shape of the unit cell. |
| Space Group | P2₁2₁2₁ | The set of symmetry operations for the unit cell. |
| a (Å) | 10.54 | Unit cell dimension along the a-axis. |
| b (Å) | 14.21 | Unit cell dimension along the b-axis. |
| c (Å) | 18.98 | Unit cell dimension along the c-axis. |
| Volume (ų) | 2845.6 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Note: This table provides hypothetical data to demonstrate the output of an X-ray crystallography experiment.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Characterization
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques used to study chiral molecules. nih.govresearchgate.net They measure the differential absorption of left and right circularly polarized light by a molecule, providing information about its absolute configuration and conformation in solution. nih.gov
Electronic Circular Dichroism (ECD): ECD spectroscopy probes the electronic transitions of a molecule (typically in the UV-Vis range). researchgate.net For this compound, the carbonyl group (C=O) and the aromatic ring are chromophores that would produce characteristic ECD signals, known as Cotton effects. The sign and intensity of these signals are highly sensitive to the molecule's stereochemistry. researchgate.net
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of circularly polarized infrared light, corresponding to the vibrational transitions within the molecule. nih.govnih.gov It provides a rich fingerprint of the entire molecular structure, with characteristic signals for various functional groups. VCD is particularly useful for determining the absolute configuration of complex molecules without the need for crystallization. nih.gov
For a definitive analysis, experimental VCD and ECD spectra would be compared against spectra predicted by quantum mechanical calculations for a known stereoisomer.
Table 3: Chiroptical Spectroscopy Principles for this compound Analysis
| Technique | Principle | Key Information Obtained |
|---|---|---|
| ECD | Differential absorption of circularly polarized UV-Vis light by chromophores. | Absolute configuration, conformation of chromophore environments. |
| VCD | Differential absorption of circularly polarized infrared light by vibrational modes. | Absolute configuration, detailed conformational analysis in solution. |
Computational Chemistry Approaches
Computational chemistry provides theoretical insights into the structure, properties, and reactivity of molecules, complementing experimental data.
Quantum mechanical methods, particularly Density Functional Theory (DFT), are used to model the electronic structure of molecules. nih.gov For this compound, QM calculations can be used to:
Optimize the molecular geometry to find the most stable three-dimensional structure.
Calculate the energies of different possible conformations.
Predict spectroscopic properties, such as NMR chemical shifts, IR vibrational frequencies, and the VCD and ECD spectra required for chiral characterization. nih.gov
Table 4: Applications of QM Calculations for this compound
| Calculation Type | Predicted Property | Application |
|---|---|---|
| Geometry Optimization | Lowest energy conformation, bond lengths/angles. | Provides a theoretical 3D model of the molecule. |
| Frequency Analysis | Infrared (IR) and VCD spectra. | Comparison with experimental spectra to confirm structure and stereochemistry. |
| Excited State Calculations | UV-Vis and ECD spectra. | Aiding the interpretation of experimental chiroptical data. |
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation for this compound would allow for the exploration of its conformational landscape in a simulated environment (e.g., in a solvent like water or ethanol). nih.gov This analysis reveals the flexibility of the molecule, identifies the most populated conformations, and can shed light on its interactions with its environment. nih.govnih.gov
Computational modeling can be employed to investigate the chemical reactions that form or degrade this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and calculate activation energies. This information helps to elucidate the step-by-step mechanism of a chemical transformation, such as the oxidation of a precursor molecule to form the 6-oxo group, or the subsequent degradation of the compound under specific conditions. mdpi.com
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Future Research Directions and Translational Perspectives Chemical Research Only
Development of Novel Analytical Methodologies for Trace Detection
The ability to detect and quantify minute concentrations of steroidal compounds and their metabolites is paramount for both pharmaceutical development and environmental monitoring. For a compound like 6-Oxo-Dihydrodutasteride, the development of ultrasensitive analytical methods would be a critical first step in understanding its potential presence and behavior in various matrices.
Current methodologies for the parent compound, dutasteride (B1684494), and its major metabolites primarily rely on sophisticated chromatographic and spectrometric techniques. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) stands as a robust platform for the determination of dutasteride and its known metabolites, such as 4'-hydroxydutasteride, 6β-hydroxydutasteride, and 1,2-dihydrodutasteride, in biological samples like human plasma. nih.govresearchgate.net These methods offer high selectivity and sensitivity, with detection limits often in the low nanogram per milliliter (ng/mL) range. nih.gov
Future research into the trace detection of this compound would likely build upon these established platforms. The development of a specific LC-MS/MS method would involve the chemical synthesis of a this compound reference standard to determine its unique mass transitions and chromatographic retention time. Furthermore, advanced sample preparation techniques, such as solid-phase extraction (SPE), could be optimized to isolate and concentrate the analyte from complex matrices, thereby enhancing detection sensitivity. google.com The exploration of high-resolution mass spectrometry (HRMS) could also provide a powerful tool for the unambiguous identification of this and other novel metabolites in biological and environmental samples. wada-ama.org
| Analytical Technique | Potential Application for this compound | Key Considerations |
| HPLC | Separation from parent drug and other metabolites | Column chemistry, mobile phase optimization |
| Tandem MS (MS/MS) | Selective and sensitive quantification | Precursor/product ion selection, collision energy |
| HRMS | Unambiguous identification and structural elucidation | Mass accuracy, fragmentation analysis |
| GC-MS | Alternative chromatographic separation | Derivatization may be required |
| SPE | Sample clean-up and concentration | Sorbent selection, elution solvent optimization |
Exploration of Alternative Synthetic Pathways
The synthesis of aza-steroids is a complex endeavor, often involving multi-step sequences. The established synthetic routes to dutasteride typically involve the introduction of the C1-C2 double bond in the A-ring of the steroid nucleus as a late-stage step. rasayanjournal.co.inlookchem.com One common method utilizes dehydrogenation agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in the presence of a silylating agent such as bis(trimethylsilyl)trifluoroacetamide (BSTFA). rasayanjournal.co.inlookchem.com
The synthesis of this compound would necessitate a modification of existing synthetic strategies for dutasteride or other 6-aza-steroids. cdnsciencepub.com An exploration of alternative synthetic pathways could focus on several key areas:
Novel Oxidizing Agents: Research could investigate the use of more environmentally benign or selective oxidizing agents to introduce the keto functionality at the 6-position of a dihydrodutasteride precursor.
Enzymatic Synthesis: Biocatalysis offers a promising green alternative to traditional chemical synthesis. The use of specific enzymes could potentially achieve the desired oxidation with high regio- and stereoselectivity.
The synthesis of related 6-aza-steroids has been documented, providing a foundational knowledge base for such explorations. cdnsciencepub.comcdnsciencepub.com These studies often involve the manipulation of functional groups on the steroid's B-ring.
Investigation of Environmental Degradation Fates
The increasing presence of pharmaceuticals in the environment is a growing concern. Understanding the environmental fate and degradation pathways of compounds like this compound is crucial for assessing their potential ecological impact.
Studies on the environmental persistence of other steroids have shown that they can be more resilient than initially thought, with some compounds capable of partial regeneration under certain conditions. sciencedaily.com Dutasteride itself is known to be eliminated primarily through metabolism and fecal excretion. wikipedia.org While it undergoes extensive degradation under hydrolytic and oxidative stress conditions, it is relatively stable to photolytic and thermal stress. researchgate.net
Future research on this compound's environmental degradation could involve:
Photodegradation Studies: Investigating the compound's stability under simulated sunlight to determine its susceptibility to photolysis in aquatic environments.
Biodegradation Assays: Using microbial consortia from wastewater treatment plants or environmental sources to assess the extent and rate of biodegradation. This would help in understanding its persistence in these systems.
Identification of Degradation Products: Utilizing techniques like LC-HRMS to identify the transformation products formed during degradation processes. This information is vital for a comprehensive environmental risk assessment.
The presence of the additional oxo group in this compound compared to dihydrodutasteride could influence its polarity and susceptibility to microbial attack, making dedicated studies essential.
Contribution to the Understanding of Steroidal Chemistry and Aza-Steroid Transformations
The study of novel aza-steroid derivatives like this compound can significantly contribute to the broader understanding of steroidal chemistry. The introduction of a nitrogen atom and other heteroatoms into the steroid nucleus can dramatically alter the molecule's chemical and biological properties. impactfactor.org
Research into this compound can provide valuable insights into:
Structure-Activity Relationships (SAR): Synthesizing and studying the properties of this derivative would add a crucial data point to the SAR of 5α-reductase inhibitors. Understanding how the 6-oxo functionality influences receptor binding and inhibitory activity can guide the design of future, more potent, and selective inhibitors. nih.gov
Reaction Mechanisms: Investigating the chemical transformations involved in the synthesis and degradation of this compound can elucidate novel reaction mechanisms within the aza-steroid class. For instance, studying the reactivity of the lactam ring in the presence of the adjacent oxo group could reveal interesting chemical behaviors. acs.org
Q & A
Q. Stepwise methodology :
Solubility screening : Test in PEG-400, DMSO, and cyclodextrin solutions (5–20% w/v) via shake-flask method .
Stability assessment : Monitor degradation (HPLC) under physiological pH (1.2–7.4) and temperature (4–37°C).
Pharmacokinetic modeling : Use GastroPlus® to predict absorption profiles and adjust formulations .
Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?
- Quality-by-Design (QbD) : Define Critical Quality Attributes (CQAs) like enantiomeric purity (>99%) and residual solvents (ICH Q3C compliance) .
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progression and trigger endpoint detection .
Basic: How does this compound’s stability under light and heat impact storage protocols?
- Photostability : Store in amber glass vials at -20°C; validate via ICH Q1B guidelines (exposure to 1.2 million lux-hours) .
- Thermal stability : Conduct accelerated aging studies (40°C/75% RH for 6 months) and track degradation via HPLC .
Advanced: What computational tools are recommended for studying this compound’s structure-activity relationships (SAR)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
